4-[(2-Chlorophenoxy)methyl]benzohydrazide
Description
Significance of Hydrazide and Hydrazone Derivatives in Organic Synthesis
Hydrazides and their derivatives, hydrazones, are a class of organic compounds characterized by the functional group -C(=O)NHNH₂. They are pivotal intermediates and synthons in organic synthesis. researchgate.net Their importance stems from the reactive N-N linkage and the versatile azomethine group (-NHN=CH-) present in hydrazones, which are typically formed through the condensation reaction of a hydrazide with an aldehyde or ketone. researchgate.netresearchgate.net This reactivity makes them essential building blocks for synthesizing a wide array of heterocyclic compounds, such as five and six-membered rings containing one or more heteroatoms. researchgate.net
These derivatives are not merely synthetic intermediates; they possess a broad spectrum of biological activities, which has spurred significant interest in their development. researchgate.netnih.gov The hydrazone moiety is a common feature in many compounds investigated for antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.netnih.gov
Overview of the Chemical and Synthetic Versatility of Benzohydrazides
Benzohydrazide (B10538), the benzoic acid derivative of hydrazine (B178648), serves as a foundational structure for a vast library of compounds with significant chemical and pharmacological diversity. thepharmajournal.com The general synthesis of benzohydrazides is often achieved through a straightforward reaction between a benzoic acid ester, such as methyl benzoate, and hydrazine hydrate, typically under reflux conditions. thepharmajournal.com
The versatility of the benzohydrazide scaffold lies in its capacity for modification at multiple sites. The phenyl ring can be substituted with various functional groups, and the terminal amine of the hydrazide moiety can be readily converted into hydrazones, Schiff bases, or used in cyclization reactions to form complex heterocyclic systems. thepharmajournal.comderpharmachemica.com This synthetic tractability allows chemists to fine-tune the steric and electronic properties of the molecule, leading to a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral effects. thepharmajournal.com
Position of 4-[(2-Chlorophenoxy)methyl]benzohydrazide within Benzohydrazide Research
Despite the extensive research into the benzohydrazide family, a thorough review of scientific literature reveals a notable lack of specific studies focused on this compound. While numerous analogs—bearing different substituents on the phenoxy and benzoyl rings—have been synthesized and evaluated, this particular ortho-chloro substituted compound appears to be a novel or underexplored entity. Its structure, featuring a phenoxymethyl (B101242) linker between the benzohydrazide core and a chlorinated phenyl ring, places it squarely within a class of compounds known for their biological potential. The presence of the ether linkage and the specific ortho-positioning of the chlorine atom are features that could impart unique conformational and electronic properties, distinguishing it from more commonly studied para-substituted analogs.
Scope and Academic Relevance of Research on this Chemical Compound
The academic relevance of investigating this compound is significant, precisely because of the current gap in knowledge. Research into this compound would involve its chemical synthesis, likely starting from methyl 4-(bromomethyl)benzoate (B8499459) and 2-chlorophenol, followed by hydrazinolysis of the resulting ester. Full characterization using modern spectroscopic techniques such as NMR, IR, and mass spectrometry would be essential to confirm its structure.
Given the established biological activities of related benzohydrazide derivatives, future research would logically extend to screening this compound for a range of pharmacological effects. For instance, many chlorinated aromatic compounds and hydrazone derivatives exhibit potent antimicrobial or anticancer activities. thepharmajournal.comderpharmachemica.com Therefore, evaluating its efficacy against various bacterial, fungal, or cancer cell lines would be a primary objective. Such studies would not only fill a void in the chemical literature but also potentially uncover a new lead compound for therapeutic development, highlighting the untapped potential within this specific branch of the benzohydrazide family.
Due to the absence of published research specifically detailing the synthesis and analysis of this compound, no experimental data tables can be provided at this time. The synthesis and characterization of this compound would represent a novel contribution to the field of medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-chlorophenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-3-1-2-4-13(12)19-9-10-5-7-11(8-6-10)14(18)17-16/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQCNJYMQZGQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 2 Chlorophenoxy Methyl Benzohydrazide and Its Analogues
Established Synthetic Routes for Benzohydrazide (B10538) Core Structures
The benzohydrazide moiety is a critical pharmacophore and a versatile starting material in organic synthesis. Its preparation is typically achieved through two primary, well-established routes.
Condensation Reactions with Hydrazine (B178648) Hydrate
While direct condensation of a carboxylic acid with hydrazine hydrate can occur, a more prevalent and efficient method involves the hydrazinolysis of an ester, as detailed in the following section. The high reactivity of hydrazine hydrate allows it to act as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of an ester to form the hydrazide.
Precursor Esterification and Hydrazinolysis
A common and reliable two-step pathway to synthesize benzohydrazides begins with the esterification of a benzoic acid derivative, followed by hydrazinolysis.
Step 1: Esterification The first step involves the conversion of the carboxylic acid to its corresponding ester, typically a methyl or ethyl ester. This is often accomplished through Fischer esterification, where the carboxylic acid is refluxed with an excess of alcohol (like methanol or ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). This reaction shifts the equilibrium toward the ester product.
Step 2: Hydrazinolysis The synthesized ester is then reacted with hydrazine hydrate (NH₂NH₂·H₂O). In this nucleophilic acyl substitution reaction, the hydrazinyl group (-NHNH₂) displaces the alkoxy group (e.g., -OCH₃ or -OC₂H₅) of the ester. The reaction is typically carried out by refluxing the ester with hydrazine hydrate, sometimes in a solvent like ethanol. This method is widely applicable for producing a variety of substituted benzohydrazides. For instance, methyl 4-tert-butylbenzoate is converted to 4-(tert-butyl)benzohydrazide by reacting it with hydrazine hydrate in methanol . Similarly, this process is used to create intermediates for more complex molecules, such as N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives researchgate.net.
Targeted Synthesis of 4-[(2-Chlorophenoxy)methyl]benzohydrazide
The specific synthesis of this compound is a multi-step process that logically follows the principles of ether synthesis and the established routes for benzohydrazide formation.
Step 1: Williamson Ether Synthesis The initial step is the formation of the ether linkage. This is typically achieved via the Williamson ether synthesis, a reaction between a phenoxide and an alkyl halide francis-press.commasterorganicchemistry.com. In this case, 2-chlorophenol is deprotonated by a strong base (e.g., potassium carbonate) to form the 2-chlorophenoxide ion. This nucleophile then attacks an electrophilic benzylic carbon, such as that in ethyl 4-(bromomethyl)benzoate (B8499459). This Sₙ2 reaction results in the formation of ethyl 4-[(2-chlorophenoxy)methyl]benzoate.
Step 2: Hydrazinolysis of the Ester Following the successful synthesis of the ester intermediate, the final step is hydrazinolysis. The ethyl 4-[(2-chlorophenoxy)methyl]benzoate is refluxed with hydrazine hydrate. The nucleophilic hydrazine displaces the ethoxy group of the ester, yielding the target compound, this compound.
Derivatization Strategies for Enhancing Molecular Diversity
The benzohydrazide scaffold is a valuable starting point for creating large libraries of related compounds. The presence of the reactive -NH₂ group allows for a variety of derivatization reactions, leading to molecules with enhanced structural diversity and potentially new biological activities.
Formation of Schiff Bases and N'-Arylidene Derivatives
One of the most common derivatization strategies is the formation of Schiff bases, also known as N'-arylidene or N'-benzylidene derivatives. This involves a condensation reaction between the terminal nitrogen of the benzohydrazide and the carbonyl group of an aldehyde or ketone.
The reaction is typically performed by refluxing the benzohydrazide and the chosen aldehyde in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid chemicalbook.com. The resulting Schiff bases are characterized by the formation of an azomethine (-C=N-) group. This method has been used to synthesize a wide array of derivatives by varying the substituted aldehyde, leading to compounds with diverse electronic and steric properties francis-press.comorgsyn.orgmiracosta.edu.
Table 1: Examples of Aldehydes Used in Schiff Base Synthesis with Benzohydrazides
| Benzohydrazide Starting Material | Aldehyde Reactant | Resulting Schiff Base Type | Reference |
|---|---|---|---|
| 4-(tert-butyl)benzohydrazide | Various Aromatic Aldehydes | N′-benzylidene-4-(tert-butyl)benzohydrazide | |
| Benzohydrazide | 2-hydroxy-3-methoxy benzaldehyde | N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene] benzohydrazide | chemicalbook.com |
| 3,4-dimethoxybenzohydrazide | Various Aromatic Aldehydes | N'-benzylidene-3,4-dimethoxybenzohydrazide | researchgate.net |
| 4-methoxybenzoylhydrazide | Various Aldehydes | 4-Methoxybenzoylhydrazones | chemicalbook.com |
Cyclization Reactions to Form Heterocyclic Analogues (e.g., Oxadiazoles, Triazoles)
The benzohydrazide core can be used to construct various five-membered heterocyclic rings, which are prevalent in many biologically active compounds.
Oxadiazoles: 1,3,4-Oxadiazoles are frequently synthesized from benzohydrazide derivatives. Several methods exist:
Oxidative Cyclization: N-acylhydrazones (Schiff bases) can undergo oxidative cyclization to form 2,5-disubstituted-1,3,4-oxadiazoles nih.gov.
Dehydrative Cyclization: A common method involves the reaction of a benzohydrazide with a carboxylic acid or its derivative, followed by cyclodehydration using reagents like phosphorus oxychloride (POCl₃) francis-press.com.
[4+1] Cyclization: A formal [4+1] cyclization approach using reagents like ClCF₂COONa with hydrazides can also yield 1,3,4-oxadiazoles.
Cyclodesulfurization: Thiosemicarbazide derivatives, prepared from the reaction of benzohydrazide with an isothiocyanate, can be cyclized to form 2-amino-1,3,4-oxadiazoles using reagents like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU).
Triazoles: 1,2,4-Triazoles are another important class of heterocycles accessible from benzohydrazides.
From Thiosemicarbazides: Similar to oxadiazoles, benzohydrazide can be converted to a thiosemicarbazide intermediate. Subsequent cyclization, often under basic conditions, yields a triazole-thione, a versatile precursor for further derivatization.
From Oxadiazole Intermediates: In some multi-step syntheses, an oxadiazole ring can be formed first, which then reacts with hydrazine hydrate to undergo ring transformation into a 1,2,4-triazole derivative.
From Hydrazide and Carbon Disulfide: Benzohydrazide can react with carbon disulfide in the presence of a base like potassium hydroxide to form an intermediate that cyclizes into a 5-substituted-1,3,4-oxadiazole-2-thiol, which can be further reacted to form fused triazole systems.
Table 2: Summary of Cyclization Reactions for Heterocycle Synthesis
| Starting Material | Key Reagent(s) | Resulting Heterocycle | Reference |
|---|---|---|---|
| N-acylhydrazones | Oxidizing Agent (e.g., Cu(OTf)₂) | 1,3,4-Oxadiazole | nih.gov |
| Benzohydrazide + Carboxylic Acid | POCl₃ (Dehydrating Agent) | 1,3,4-Oxadiazole | francis-press.com |
| Thiosemicarbazide derivative | TBTU | 2-Amino-1,3,4-Oxadiazole | |
| Benzohydrazide + Phenylisothiocyanate | Base (for cyclization) | 1,2,4-Triazole-thione | |
| Benzohydrazide + Carbon Disulfide | KOH | Fused francis-press.commasterorganicchemistry.comTriazolo[3,4-b] francis-press.comthiadiazole |
Introduction of Various Substituent Groups and Functional Moieties
The functionalization of the benzohydrazide scaffold is a key strategy in medicinal chemistry to modulate the pharmacological properties of the resulting analogues. The introduction of diverse substituent groups and functional moieties onto the aromatic rings or the hydrazone backbone can significantly influence the compound's biological activity, potency, and selectivity.
Research has shown that the nature and position of substituents on the phenyl rings of benzohydrazide derivatives are critical. For instance, the incorporation of both pyrazole and benzohydrazide moieties into a single molecule has been explored, with the flexibility to add various substituents to the phenyl rings allowing for the tailoring of their properties. researchgate.net In one study, a series of benzohydrazide-pyrazole derivatives were synthesized, and compounds bearing specific substituents demonstrated remarkable antibacterial and antifungal activities. researchgate.net
The electronic properties of the substituents play a crucial role. A study on benzohydrazide derivatives containing dihydropyrazoles found that compounds with electron-donating groups (such as methyl) at the para-position of one of the aromatic rings (A ring) exhibited better antiproliferative activity than those with electron-withdrawing groups (like fluorine, chlorine, or bromine). nih.gov The observed order of activity for substituents at the para-position was Me > H > Br > Cl > F. nih.gov Conversely, for a different aromatic ring in the same molecule (B ring), derivatives with electron-withdrawing groups showed enhanced activity. nih.gov
Furthermore, the synthesis of chalcone-like benzohydrazide derivatives has involved introducing bromide as a substituent to increase antibacterial activity. aip.org Halogen groups, in general, are often added to enhance the biological profile of these compounds. aip.org Other functional groups that have been successfully incorporated to create diverse analogues include methoxy (B1213986), hydroxyl, and chloro groups, often leading to compounds with significant biological potential. thepharmajournal.commdpi.com The condensation of various substituted benzaldehydes with hydrazides is a common method to introduce this diversity, resulting in a wide range of Schiff bases with varied electronic and steric properties. derpharmachemica.com
The strategic placement of these functional groups allows for a systematic exploration of structure-activity relationships (SAR), guiding the design of more potent and specific therapeutic agents.
Table 1: Effect of Substituent Groups on the Activity of Benzohydrazide Analogues
| Substituent Group | Position | Effect on Activity | Reference |
|---|---|---|---|
| Methyl (Electron-donating) | para-position (Ring A) | Increased antiproliferative activity | nih.gov |
| Halogens (F, Cl, Br) (Electron-withdrawing) | para-position (Ring A) | Decreased antiproliferative activity | nih.gov |
| Halogens (F, Cl, Br) (Electron-withdrawing) | Ring B | Increased antiproliferative activity | nih.gov |
| Bromide | Aryl Group | Increased antibacterial activity | aip.org |
| Pyrazole Moiety | Core Structure | Potential for potent antimicrobial agents | researchgate.net |
Modern Approaches in the Synthesis of Benzohydrazide Derivatives
In recent years, synthetic organic chemistry has shifted towards more efficient, time-saving, and environmentally benign methodologies. The synthesis of benzohydrazide derivatives has benefited significantly from these advancements, moving away from traditional methods that often require long reaction times and harsh conditions. Modern approaches focus on improving reaction yields, simplifying work-up procedures, and adhering to the principles of green chemistry.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful and highly effective technique in organic chemistry, offering significant advantages over conventional heating methods. hilarispublisher.com This non-conventional energy source delivers energy directly to the reacting molecules, leading to rapid heating and often dramatic reductions in reaction times. hilarispublisher.comfip.org
The application of microwave irradiation to the synthesis of benzohydrazide derivatives has been widely reported to improve yields, enhance product purity, and allow for milder reaction conditions. hilarispublisher.com For example, the condensation reaction between hydrazides and aromatic aldehydes to form Schiff's bases can be accomplished in minutes under microwave conditions, compared to several hours required for conventional refluxing. thepharmajournal.comrjptonline.org In one study, N'-benzylidene-2-hydroxybenzohydrazides were synthesized in 62-80% yields within just 8-10 minutes using a solvent-free microwave-assisted method. researchgate.net Another report detailed the synthesis of seventeen benzohydrazide derivatives where microwave irradiation led to markedly shorter reaction times and higher product yields compared to conventional heating. hilarispublisher.com
The benefits of this protocol are not limited to time and yield. Microwave synthesis is considered a green chemistry approach because it is energy-efficient and often allows for reactions to be conducted without a solvent, which reduces the use of toxic and volatile organic compounds. fip.orgresearchgate.net The synthesis of 2-hydroxybenzohydrazide derivatives via microwave irradiation has been highlighted as a practical path that avoids toxic solvents and saves energy. fip.orgfip.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzohydrazide Derivatives
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | 6-9 hours | 60-200 seconds / 2-10 minutes | hilarispublisher.comresearchgate.netresearchgate.net |
| Product Yield | Moderate to Good (e.g., 77%) | High to Excellent (e.g., 62-90%) | hilarispublisher.comresearchgate.netresearchgate.net |
| Energy Consumption | High | Significantly Lower (180-400 times less) | researchgate.net |
| Solvent Requirement | Often requires solvents like ethanol | Can be performed solvent-free | fip.orgresearchgate.net |
| Reaction Conditions | Often requires refluxing (high temp) | Milder conditions | hilarispublisher.com |
Green Chemistry Principles in Benzohydrazide Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmacologically important molecules like benzohydrazides. mdpi.com These approaches prioritize sustainability, safety, and efficiency.
One of the key green strategies is the reduction or elimination of hazardous solvents. Solvent-free synthesis, often coupled with microwave irradiation, represents a significant advancement. researchgate.netresearchgate.net An expeditious, one-pot, solvent-free method for preparing hydrazides directly from their corresponding acids under microwave irradiation has been developed. researchgate.net When assessed using green chemistry metrics, this method was found to be superior to conventional synthesis, with a significantly lower E-factor (environmental factor), higher atom economy, and greater reaction mass efficiency. researchgate.net
The use of alternative, environmentally benign reaction media is another important aspect of green synthesis. Polyethylene glycol (PEG) has been explored as a recyclable, non-toxic, and inexpensive solvent for the synthesis of N-(quinoline-3-ylmethylene)benzohydrazide derivatives. researchgate.net Reactions carried out in PEG 400 at room temperature proceeded efficiently without the need for an acid or base catalyst. A key advantage of this method is the ability to recover and reuse the solvent multiple times without a significant loss in product yield, making the process more sustainable and cost-effective. researchgate.net Similarly, the use of water as a solvent under mild conditions has also been reported for the synthesis of certain benzohydrazide derivatives, further emphasizing the shift towards greener alternatives. derpharmachemica.com
Mechanosynthesis, using grinding methods without any solvent, also aligns with green chemistry principles by improving energy efficiency and reducing waste. mdpi.com These modern protocols demonstrate a commitment to developing synthetic routes that are not only effective but also environmentally responsible.
Structural Elucidation and Advanced Conformational Analysis
Spectroscopic Characterization Techniques for 4-[(2-Chlorophenoxy)methyl]benzohydrazide and its Derivatives
Spectroscopic methods are indispensable tools for elucidating the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry (MS) provide complementary information, allowing for a comprehensive characterization of this compound and its various derivatives. researchgate.netrsc.orgnih.govrsc.orguq.edu.aunih.govresearchgate.netnih.govnih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR have been instrumental in confirming the structures of this compound and its derivatives. researchgate.netnih.govrsc.orguq.edu.aunih.govnih.govnih.govnih.govderpharmachemica.com
In the ¹H NMR spectrum of a representative benzohydrazide (B10538) derivative, distinct signals corresponding to different proton environments are observed. For instance, aromatic protons typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm). derpharmachemica.com The proton of the NH group adjacent to the carbonyl group often appears as a singlet at a more downfield chemical shift (δ 11.8-11.9 ppm), indicative of its enolic form in solution. derpharmachemica.com The azomethine proton (-CH=N-) in N'-arylidene derivatives is also readily identifiable as a singlet in the range of δ 8.3-8.7 ppm. derpharmachemica.com
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbonyl carbon of the benzohydrazide moiety typically resonates at approximately δ 161-162 ppm. derpharmachemica.com Aromatic carbons give rise to a series of signals in the δ 108-153 ppm range, with the specific chemical shifts influenced by the nature and position of substituents. derpharmachemica.com The carbon of the azomethine group in Schiff base derivatives is typically observed around δ 143-148 ppm. derpharmachemica.com For derivatives containing methoxy (B1213986) groups, the methoxy carbon signal appears at approximately δ 55-56 ppm. derpharmachemica.com
The following table summarizes typical NMR data for benzohydrazide derivatives:
| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic C-H | 7.0 - 8.0 (multiplet) | 108 - 153 |
| -NH- (enolic) | 11.8 - 11.9 (singlet) | - |
| -CH=N- | 8.3 - 8.7 (singlet) | 143 - 148 |
| Carbonyl (C=O) | - | 161 - 162 |
Data compiled from representative benzohydrazide derivatives. derpharmachemica.com
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The IR spectra of benzohydrazide and its derivatives are characterized by several key absorption bands. rsc.orguq.edu.aunih.govnih.govnih.gov
A prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O (amide) stretching vibration, which typically appears in the range of 1634-1654 cm⁻¹. researchgate.netnih.gov The N-H stretching vibration of the hydrazide group is observed as a band in the region of 3204-3315 cm⁻¹. nih.govnih.gov For N'-arylidene derivatives, the C=N (azomethine) stretching vibration gives rise to a characteristic band around 1606-1607 cm⁻¹. researchgate.netnih.gov Aromatic C-H stretching vibrations are typically observed around 3079 cm⁻¹. derpharmachemica.com
The following table summarizes key IR absorption bands for benzohydrazide derivatives:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Amide I Stretch | 1634 - 1654 |
| N-H | Stretch | 3204 - 3315 |
| C=N | Azomethine Stretch | 1606 - 1607 |
Data compiled from various benzohydrazide derivatives. nih.govderpharmachemica.comresearchgate.netnih.gov
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound and its derivatives, the molecular ion peak [M+H]⁺ is often observed, confirming the molecular mass of the synthesized compound. researchgate.netrsc.orguq.edu.aunih.govnih.govnih.gov For example, in the mass spectrum of a hydrazone derivative, the calculated and found m/z values for the [M+H]⁺ ion were in close agreement, confirming the successful synthesis. nih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further corroborating the elemental composition. nih.gov
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to elucidate the solid-state structures of derivatives of this compound. nih.govnih.gov
Crystal structure analysis reveals precise bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular conformation. For instance, the N-N bond length in a benzoylhydrazine derivative was determined to be 1.4200 (15) Å, while the C=O bond length was 1.2388 (15) Å, confirming their single and double bond character, respectively. nih.gov The analysis also reveals the relative orientations of different parts of the molecule. In one derivative, the central phenyl ring was found to be rotated with respect to both the 4-methylbenzyl group and the C=O-NH-NH₂ moiety. nih.gov
The crystal packing is often governed by intermolecular interactions such as hydrogen bonding. In the case of a benzoylhydrazine, a complex hydrogen-bonding network involving N-H⋯N and N-H⋯O interactions leads to a di-periodic supramolecular structure. nih.gov
Conformational and Stereochemical Investigations
The conformational flexibility and stereochemistry of this compound and its derivatives are key determinants of their chemical and biological properties. These aspects have been investigated using a combination of spectroscopic and crystallographic techniques. researchgate.netnih.govnih.gov
For the N'-arylidene derivatives of this compound, the C=N double bond can exist in either the Z (zusammen) or E (entgegen) configuration. X-ray diffraction studies on several N'-arylidene derivatives have consistently shown an E-configuration with respect to the C=N double bond of the hydrazone bridge in the solid state. nih.govnih.gov This configuration is often the thermodynamically more stable isomer. The acyl-hydrazone group (–CH=N–NH–CO–) in these derivatives can adopt different conformations. For example, a torsion angle of 166.0 (3)° was observed in one such derivative. nih.gov NMR spectroscopy can also be used to study the Z/E isomerism in solution, as the chemical shifts of protons and carbons near the C=N bond are sensitive to the stereochemistry. researchgate.netnih.govnih.gov In some cases, both E and Z isomers can be observed in solution, and their relative populations can be determined from the NMR data. researchgate.net
Rotational Barriers and Dynamic Processes
The rotation around the N-N single bond in hydrazides is a key dynamic process that often leads to the existence of stable conformers known as atropisomers. nih.gov The energy barrier to this rotation is influenced by both steric and electronic factors. nih.gov While specific experimental data on the rotational barrier of this compound is not available, analysis of structurally similar atropisomeric hydrazides provides significant insights. nih.gov
Computational methods, such as Density Functional Theory (DFT), are powerful tools for estimating these rotational energy barriers, especially when experimental measurements are challenging due to high temperatures that might cause decomposition. nih.gov Studies on various N-N atropisomers indicate that the energy barrier to racemization is primarily influenced by the p-orbital character of the nitrogen atoms. nih.gov
For substituted biphenyls, another class of molecules exhibiting rotational barriers, the energy required for rotation from a ground state dihedral angle (e.g., 45°) to a planar (0°) or perpendicular (90°) conformation is influenced by electronic effects at the 4 and 4' positions, with steric effects being less significant. biomedres.us This principle can be extended to understand the conformational dynamics in benzohydrazide derivatives, where substituents on the phenyl rings can modulate the rotational energy landscape.
Table 1: Theoretical Rotational Energy Barriers for Biphenyl Derivatives This table presents calculated rotational energy barriers for substituted biphenyls, which serve as a model to understand the dynamic processes in similar aromatic systems.
| Transition Dihedral Angle | Method | Calculated Barrier (kJ/mol) |
| 45° to 0° | SCF/6-311++G(d,p) | 13.0 |
| 45° to 0° | B3LYP/6-311++G(d,p) | 8.4 |
| 45° to 90° | SCF/6-311++G(d,p) | 5.0 |
| 45° to 90° | B3LYP/6-311++G(d,p) | 7.3 |
Data sourced from studies on substituted biphenyls. biomedres.us
Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding plays a pivotal role in defining the molecular conformation and crystal packing of benzohydrazide derivatives. These interactions can occur within a single molecule (intramolecular) or between different molecules (intermolecular).
Intramolecular Hydrogen Bonding: In many hydrazone derivatives, an intramolecular N—H⋯O hydrogen bond is a common feature, which stabilizes the molecular conformation. nih.gov For example, in (E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide, such a bond helps to generate a stable S(6) ring motif. nih.gov Similarly, in acylhydrazone-based polymers, intramolecular hydrogen bonds can lead to a planar conformation, which can influence the material's fluorescent properties by blocking non-radiative decay pathways. mdpi.com
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are the primary forces governing the supramolecular assembly in the crystalline state. In hydrazide and hydrazone crystals, N—H⋯O and N—H⋯N interactions are common. researchgate.netnih.gov These bonds often link molecules into chains, ribbons, or more complex di-periodic structures. nih.govnih.govnih.gov For instance, in 4-Methoxy-N′-(4-methoxybenzylidene)benzohydrazide, intermolecular N—H⋯O hydrogen bonds connect molecules into chains running along a crystallographic axis. nih.gov The specific network of these interactions is influenced by the steric and electronic properties of the substituents, as well as the presence of solvent molecules in the crystal lattice. mdpi.com The orientation of the carbohydrazide (B1668358) moiety can differ between related structures to optimize these hydrogen-bonding interactions within the crystal packing. nih.gov
Table 2: Hydrogen Bond Geometry in Related Hydrazone Derivatives This table provides examples of typical hydrogen bond geometries observed in the crystal structures of compounds structurally related to benzohydrazides.
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N—H···O | 0.86 | 2.15 | 2.89 | 144 |
| N—H···N | 0.86 | 2.30 | 3.05 | 147 |
| C—H···O | 0.93 | 2.45 | 3.36 | 166 |
Data represents typical values observed in crystal structures of hydrazone derivatives. nih.govresearchgate.net
Computational and Theoretical Studies of 4 2 Chlorophenoxy Methyl Benzohydrazide Analogues
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties that may be difficult to probe experimentally.
| Computational Method | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | Geometry Optimization, Electronic Structure | acu.edu.in |
| B3LYP | 6-31+G(d,p) | Geometry Optimization, HOMO-LUMO, MEP | uomphysics.net |
| B3LYP | 6-31G(d) | Geometry Optimization, NBO Analysis | nih.gov |
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. nih.gov
A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. uomphysics.net Conversely, a small energy gap suggests that the molecule is more reactive. malayajournal.org For analogues, the calculated HOMO-LUMO energy gap can indicate the stability of the molecule; for example, a gap of around 4.3 to 4.5 eV describes a compound with considerable hardness and difficult electron transfer between the frontier orbitals. acu.edu.inuomphysics.net The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. malayajournal.org
| Descriptor | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. uomphysics.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons. |
| Electrophilicity Index (ω) | μ2 / 2η | Describes the electrophilic power of a molecule. uomphysics.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule, particularly for electrophilic and nucleophilic attacks. nih.gov The MEP map provides a visual representation of the charge distribution on the molecular surface. acu.edu.in Different colors on the map represent different electrostatic potential values. Typically, red regions indicate negative potential (high electron density), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-deficient), which are prone to nucleophilic attack. acu.edu.innih.gov Green areas represent neutral or zero potential. nih.gov
For benzohydrazide analogues, MEP maps can identify the electronegative atoms, such as oxygen and nitrogen, as the most negative regions, making them likely sites for electrophilic interaction. acu.edu.in The hydrogen atoms, especially those in N-H groups, often appear as regions of positive potential, indicating their susceptibility to nucleophilic attack. acu.edu.innih.gov This analysis is crucial for understanding intermolecular interactions and molecular recognition processes. malayajournal.orgchemrxiv.org
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intramolecular bonding. nih.govjcsp.org.pk This method examines the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). jcsp.org.pk
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools that provide information about electron localization and delocalization in a molecule. researchgate.netnih.gov These analyses offer a visual representation of the regions where electron pairs are likely to be found, helping to distinguish between covalent bonds, lone pairs, and core electrons. researchgate.net
ELF analysis, for example, can give insights into the nature of chemical bonds and localized electrons within the molecular system. researchgate.net Similarly, LOL provides a complementary perspective on electron pairing. researchgate.net These methods are particularly useful for understanding the electronic structure in detail, going beyond simple orbital descriptions and offering a more nuanced picture of chemical bonding and reactivity. researchgate.net
Hirshfeld Surface Analysis and 3D Energy Frameworks
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. uomphysics.netnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the surrounding molecules.
The surface is often mapped with properties like d_norm, which highlights intermolecular contacts shorter than the van der Waals radii. nih.gov Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, while blue and white regions represent longer contacts. nih.gov Accompanying 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts, showing the percentage contribution of each interaction (e.g., H···H, C···H, O···H) to the total Hirshfeld surface area. nih.govnih.gov
| Contact Type | Typical Contribution | Description |
|---|---|---|
| H···H | Often the most significant contribution. nih.govnih.gov | Represents van der Waals interactions between hydrogen atoms. |
| C···H / H···C | Significant contribution. nih.gov | Represents interactions involving carbon and hydrogen atoms. |
| O···H / H···O | Indicates hydrogen bonding. | Crucial for stabilizing crystal packing. |
| Cl···H / H···Cl | Specific to halogenated compounds. | Represents halogen bonding and other weak interactions. |
Molecular Docking Simulations for Ligand-Target Interactions
No specific studies detailing molecular docking simulations for analogues of 4-[(2-Chlorophenoxy)methyl]benzohydrazide were found.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
No specific computational SAR studies for analogues of this compound were found.
Coordination Chemistry of 4 2 Chlorophenoxy Methyl Benzohydrazide Derivatives
Ligand Design and Potential Chelation Modes of Hydrazone Moieties
Hydrazones derived from 4-[(2-Chlorophenoxy)methyl]benzohydrazide are versatile ligands due to the presence of multiple donor atoms, specifically nitrogen and oxygen. These ligands are typically synthesized through the condensation reaction of the parent benzohydrazide (B10538) with various aldehydes or ketones. walisongo.ac.id The resulting hydrazone moiety (-C=N-NH-C=O) possesses several potential coordination sites, allowing for different chelation modes.
The chelation behavior of these hydrazone ligands is largely influenced by the pH of the reaction medium. researchgate.net In neutral or acidic media, the ligand tends to coordinate to the metal ion in its keto form, acting as a bidentate ligand. In this mode, the metal ion binds to the carbonyl oxygen and the azomethine nitrogen. However, in an alkaline medium, the ligand undergoes deprotonation to its enolic form, where the metal ion coordinates to the enolic oxygen and the azomethine nitrogen, also in a bidentate fashion. researchgate.net The presence of the ether oxygen in the 4-[(2-Chlorophenoxy)methyl] substituent and the chloro group on the phenoxy ring can also influence the electronic properties of the ligand and, consequently, its coordination behavior.
The versatility of hydrazone ligands allows them to act as bidentate, tridentate, or even tetradentate ligands depending on the nature of the aldehyde or ketone used in their synthesis and the substituents on the heterocyclic ring. For instance, if the aldehyde or ketone contains an additional donor group, such as a hydroxyl or methoxy (B1213986) group in a suitable position, the ligand can exhibit a higher denticity.
Potential Chelation Modes of Hydrazone Derivatives:
| Chelation Mode | Coordinating Atoms | Conditions |
| Keto Form (Bidentate) | Carbonyl Oxygen, Azomethine Nitrogen | Neutral/Acidic Medium |
| Enol Form (Bidentate) | Enolic Oxygen, Azomethine Nitrogen | Alkaline Medium |
| Tridentate/Tetradentate | O, N, and other donor atoms | Presence of additional donor groups |
Synthesis of Metal Complexes with Benzohydrazide-Derived Ligands
The synthesis of metal complexes with hydrazone ligands derived from this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Hot ethanol is a commonly used solvent for these reactions. nih.gov
The general procedure involves dissolving the hydrazone ligand in a hot alcoholic solution, followed by the addition of the metal salt solution. nih.gov The reaction mixture is then refluxed for a specific period to ensure the completion of the complexation reaction. nih.gov Upon cooling, the solid metal complex precipitates out of the solution and can be collected by filtration, washed with appropriate solvents to remove any unreacted starting materials, and then dried. nih.gov
The stoichiometry of the resulting metal complexes, i.e., the metal-to-ligand ratio, can vary depending on the nature of the metal ion, the reaction conditions, and the denticity of the ligand. Common stoichiometries observed for complexes with similar benzohydrazide-derived ligands are 1:1 and 1:2 (metal:ligand). jptcp.com
General Synthetic Protocol for Metal Complexes:
Dissolution of the hydrazone ligand in a suitable solvent (e.g., hot ethanol).
Addition of a solution of the desired metal salt (e.g., chlorides, sulfates, or acetates of transition metals).
Refluxing the reaction mixture for a specified duration.
Isolation of the solid complex by filtration upon cooling.
Washing the complex with appropriate solvents.
Drying the final product, often under vacuum.
Structural Characterization of Metal Complexes
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. A significant shift in the vibrational frequency of the C=O (carbonyl) and C=N (azomethine) groups in the IR spectrum of the complex compared to the free ligand indicates the involvement of these groups in coordination with the metal ion. The disappearance of the N-H stretching vibration in the complex's spectrum suggests deprotonation and coordination in the enolic form. New bands appearing at lower frequencies are often assigned to the M-O and M-N vibrations, further confirming complex formation. nih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment of the metal ion (e.g., octahedral, tetrahedral, or square planar).
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. The chemical shifts of the protons and carbons near the coordination sites are expected to change upon complexation. For instance, the downfield shift of the azomethine proton signal in the 1H NMR spectrum of the complex is indicative of its coordination to the metal center.
Molar Conductance Measurements: The molar conductivity of the complexes in a suitable solvent (like DMF or DMSO) helps in determining whether the complexes are electrolytic or non-electrolytic in nature. jptcp.comchemistryjournal.net Low molar conductance values are indicative of non-electrolytic complexes, where the anions are coordinated to the metal ion. jptcp.com
Magnetic Susceptibility Measurements: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which in turn provides information about the number of unpaired electrons and the geometry of the metal center.
X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal complex. Powder X-ray diffraction can be used to determine the crystal structure of polycrystalline materials. jptcp.com
Common Geometries of Metal Complexes with Benzohydrazide-Derived Ligands: jptcp.comresearchgate.net
| Metal Ion | Coordination Number | Typical Geometry |
| Cu(II), Pd(II) | 4 | Square Planar |
| Zn(II), Cd(II), Hg(II) | 4 | Tetrahedral |
| Mn(II), Fe(II), Co(II), Ni(II) | 6 | Octahedral |
Theoretical Investigations of Metal-Ligand Interactions and Complex Stability
Theoretical calculations, particularly Density Functional Theory (DFT), have become an invaluable tool for understanding the nature of metal-ligand interactions and the stability of coordination complexes. researchgate.net These computational methods can provide detailed insights into the electronic structure, bonding, and reactivity of the complexes.
By performing geometry optimization calculations, the most stable structure of the metal complex can be predicted. researchgate.net These calculations can also provide information on bond lengths and angles, which can be compared with experimental data obtained from X-ray crystallography. researchgate.net
Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) can help in understanding the charge transfer interactions between the ligand and the metal ion. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and stability of the complex. Theoretical calculations can also be used to predict the vibrational frequencies of the complex, which can aid in the assignment of bands in the experimental IR spectrum. researchgate.net Molecular docking studies can also be employed to investigate the potential interactions of these complexes with biological targets. researchgate.net
Applications As Synthetic Intermediates and in Advanced Materials Research
Role of 4-[(2-Chlorophenoxy)methyl]benzohydrazide as a Precursor in Organic Synthesis
Benzohydrazides are recognized as versatile precursors in organic synthesis due to the nucleophilic nature of the terminal nitrogen atom and the ability of the hydrazide group to undergo condensation reactions. biointerfaceresearch.comthepharmajournal.commdpi.com this compound can serve as a valuable building block for the synthesis of a variety of more complex molecules.
The primary reaction of benzohydrazides is their condensation with aldehydes and ketones to form hydrazones. derpharmachemica.comnih.gov This reaction is typically straightforward, often requiring mild acidic catalysis. derpharmachemica.com The resulting N'-substituted hydrazones are stable compounds with a diverse range of applications. For this compound, this reaction would involve the terminal -NH2 group attacking the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form a Schiff base.
The general versatility of benzohydrazides as synthetic precursors is well-documented. They can be used to synthesize various heterocyclic compounds, which are of significant interest in medicinal chemistry. mdpi.com
Table 1: Potential Reactions of this compound as a Synthetic Precursor
| Reactant | Product Type | Potential Significance |
| Aldehydes/Ketones | Hydrazones | Precursors for bioactive molecules, ligands |
| Dicarbonyl Compounds | Heterocycles (e.g., pyrazoles) | Scaffolds for pharmaceuticals |
| Isocyanates/Isothiocyanates | Acylsemicarbazides/Acylthiosemicarbazides | Intermediates for further synthesis |
Formation of Macrocycles and Polymeric Structures
The bifunctional nature of hydrazides, with reactive sites at both ends of the molecule, makes them suitable candidates for the synthesis of macrocycles and polymers.
Macrocyclic structures are of great interest in medicinal chemistry and materials science. acs.org The synthesis of macrocycles often involves the reaction of two different bifunctional molecules. In a hypothetical scenario, this compound could react with a dicarbonyl compound under high dilution conditions to favor intramolecular cyclization, leading to the formation of a macrocycle containing the hydrazone linkage. The formation of hydrazone-containing macrocycles via dynamic covalent chemistry is a known strategy. mdpi.com
In the realm of polymer chemistry, hydrazides can be used as monomers in polycondensation reactions. For instance, the reaction of a dihydrazide with a diacyl chloride or a dicarboxylic acid can yield polyamides containing hydrazide linkages. More specifically, poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for creating functional polymers through post-polymerization modification. nih.govresearchgate.net While this compound is not a dihydrazide, it could potentially be modified to incorporate a second reactive site for polymerization or be used as a capping agent to control polymer chain length. The aza-Michael addition of hydrazides to bis-Michael acceptors is another catalyst-free method for polymerization. rsc.org
Applications in Material Science
The structural attributes of this compound also suggest its potential utility in the field of material science.
Development of Dyes and Pigments
While there is no specific information on the use of this compound in dyes and pigments, hydrazone derivatives are known to sometimes exhibit chromophoric properties. The formation of hydrazones from this compound and aromatic aldehydes or ketones containing auxochromic or chromophoric groups could potentially lead to compounds with interesting coloristic properties. The extended conjugation in such molecules can lead to absorption in the visible region of the electromagnetic spectrum, a key characteristic of organic dyes and pigments.
Fabrication of Sensor Materials
Hydrazide and hydrazone derivatives have been investigated as chemosensors for the detection of various analytes, including metal ions and anions. acs.orgnih.govrsc.orgrsc.orgmdpi.com The sensing mechanism often relies on the coordination of the analyte with the hydrazone moiety, leading to a change in the photophysical properties of the molecule, such as a color change (colorimetric sensor) or a change in fluorescence (fluorescent sensor). mdpi.com The this compound molecule contains potential coordination sites (the carbonyl oxygen and the nitrogen atoms of the hydrazide group) that could interact with analytes. Upon conversion to a hydrazone, the resulting imine nitrogen provides an additional coordination site.
Table 2: Potential Sensing Applications of this compound Derivatives
| Analyte Type | Potential Sensing Mechanism | Reported for Hydrazide/Hydrazone Derivatives |
| Metal Cations | Coordination leading to colorimetric or fluorescent changes | Yes acs.org |
| Anions | Hydrogen bonding or displacement reactions | Yes acs.org |
| Neutral Molecules (e.g., hydrazine) | Chemical reaction leading to a detectable signal | Yes nih.govrsc.org |
Contributions to Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgossila.commdpi.comrsc.orgnih.gov While carboxylic acids are the most common linkers, other functional groups can also be used. Benzohydrazide (B10538) derivatives can act as ligands in the formation of MOFs, with the carbonyl oxygen and hydrazinic nitrogen atoms coordinating to the metal centers. The specific structure of this compound, with its single hydrazide group, would likely lead it to act as a monodentate or bridging ligand, possibly modifying the properties of a MOF rather than forming the primary framework.
Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers where the building blocks are linked by strong covalent bonds. nih.govnih.govacs.orgresearchgate.netacs.org Hydrazine (B178648) and hydrazide derivatives have been successfully used as linkers in the synthesis of COFs. nih.govnih.govacs.orgresearchgate.netacs.org For instance, the condensation of a polyfunctional hydrazide with a polyfunctional aldehyde can lead to the formation of a 2D or 3D COF with hydrazone linkages. While this compound itself is not polyfunctional, it represents a class of molecules that, if appropriately derivatized with additional reactive groups, could serve as a building block for COFs.
Molecular Mechanism Studies of Biological Interactions Non Clinical Focus
Investigation of Molecular Targets and Binding Mechanisms
Enzyme Inhibition Mechanisms (e.g., MAO, BACE-1, HDAC, Topoisomerase, Thymidylate Synthase)
There is no available scientific literature detailing the inhibitory effects of 4-[(2-Chlorophenoxy)methyl]benzohydrazide on enzymes such as Monoamine Oxidase (MAO), Beta-secretase 1 (BACE-1), Histone Deacetylase (HDAC), Topoisomerase, or Thymidylate Synthase.
DNA Binding and Intercalation Studies
No studies were found that investigated the potential for this compound to bind to or intercalate with DNA.
Cellular Pathway Modulation Studies (without clinical implications)
Induction of Apoptosis Pathways
Research on the ability of this compound to induce apoptosis is not present in the available scientific literature.
Reactive Oxygen Species (ROS) Generation and Cellular Redox Balance
There are no published studies examining the effect of this compound on the generation of reactive oxygen species or its impact on cellular redox balance.
Cell Cycle Progression Analysis
The influence of this compound on cell cycle progression has not been a subject of published research.
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Methodologies for Chlorophenoxybenzohydrazides
The synthesis of chlorophenoxybenzohydrazides, including 4-[(2-Chlorophenoxy)methyl]benzohydrazide, has traditionally relied on well-established multi-step sequences. A common approach involves the initial synthesis of a substituted benzoic acid or its corresponding ester, followed by reaction with hydrazine (B178648) hydrate. For the specific target compound, a plausible synthetic pathway commences with the etherification of 4-(bromomethyl)benzoic acid with 2-chlorophenol, followed by esterification and subsequent hydrazinolysis.
One-Pot Synthesis: The development of one-pot or tandem reactions that combine several synthetic steps without the need for intermediate isolation would significantly improve efficiency. For instance, a one-pot procedure could involve the in-situ generation of the chlorophenoxy ether followed by direct conversion to the benzohydrazide (B10538).
Catalytic C-H Activation: A more innovative approach would be the direct amination of benzylic C-H bonds. rsc.org This would bypass the need for pre-functionalized starting materials like 4-(bromomethyl)benzoic acid, offering a more atom-economical route.
Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability.
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields in the synthesis of benzohydrazide derivatives.
Table 1: Comparison of Synthetic Methodologies for Benzohydrazide Derivatives
| Methodology | Advantages | Disadvantages | Potential for Chlorophenoxybenzohydrazides |
| Conventional Refluxing | Well-established, reliable | Long reaction times, often requires high temperatures | Currently the standard method |
| Microwave-Assisted | Rapid heating, shorter reaction times | Specialized equipment required, scalability can be an issue | High potential for accelerating the hydrazinolysis step |
| One-Pot Synthesis | Increased efficiency, reduced waste | Requires careful optimization of reaction conditions | Promising for streamlining the multi-step synthesis |
| Flow Chemistry | Precise control, enhanced safety, scalability | High initial equipment cost | Excellent potential for large-scale, controlled synthesis |
| C-H Activation | Atom-economical, novel disconnections | Catalyst development is challenging | A frontier approach that could revolutionize the synthesis |
Exploration of Untapped Reactivity Profiles
The reactivity of this compound is largely dictated by its constituent functional groups: the hydrazide, the benzyl (B1604629) ether, and the chlorophenoxy ring. While the hydrazide moiety is known to readily undergo condensation reactions with aldehydes and ketones to form hydrazones, there are several avenues of reactivity that remain largely unexplored.
Reactions at the Methylene Bridge: The benzylic ether linkage, while generally stable, could be susceptible to cleavage under specific reductive or oxidative conditions. organic-chemistry.org For instance, catalytic transfer hydrogenation could potentially cleave the benzyl ether. nih.gov
Transformations of the Hydrazide Group: Beyond hydrazone formation, the hydrazide group can participate in a variety of cyclization reactions to form five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. These transformations could lead to the generation of new molecular scaffolds with potentially interesting biological activities.
Modifications of the Chlorophenoxy Ring: The chloro- and phenoxy- substituents on the aromatic ring can influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions. While the chlorine atom is deactivating, it can also serve as a handle for cross-coupling reactions under appropriate catalytic conditions, allowing for further diversification of the molecule.
Future research in this area should focus on systematically exploring the reactivity of each functional group under a variety of reaction conditions to unlock the full synthetic potential of this molecular scaffold.
Integration with Advanced Spectroscopic and Imaging Techniques
The structural elucidation of this compound and its derivatives has primarily been achieved through standard spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry. derpharmachemica.com However, a deeper understanding of its chemical properties and biological interactions can be gained through the application of more advanced techniques.
Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC can provide unambiguous assignment of all proton and carbon signals, which is crucial for confirming the structure of more complex derivatives and for studying conformational preferences in solution.
Tandem Mass Spectrometry (MS/MS): This technique can be used to probe the fragmentation patterns of the molecule, providing valuable information for structural confirmation and for identifying metabolites in biological systems. nih.gov On-the-fly derivatization coupled with tandem mass spectrometry can also be used to differentiate between isomers. nih.gov
Fluorescence Spectroscopy: While the parent compound is not expected to be highly fluorescent, derivatization with fluorophores could enable the use of fluorescence spectroscopy to study its binding to biological macromolecules and to visualize its localization within cells.
Mass Spectrometry Imaging (MSI): MSI is a powerful technique that allows for the label-free visualization of the spatial distribution of molecules in biological tissues. nih.govresearchgate.netnih.govmdpi.comscienceopen.com This could be used to study the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in preclinical studies.
The integration of these advanced analytical methods will be instrumental in moving beyond simple structural characterization to a more dynamic understanding of the behavior of these molecules in complex chemical and biological environments.
Predictive Modeling for Structure-Property Relationships
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, can be a powerful tool for understanding these relationships and for designing new analogues with improved properties. ijcrt.orgijpsr.com For a series of chlorophenoxybenzohydrazide derivatives, QSAR models could be developed to correlate structural features with biological activities such as antimicrobial or anticancer effects.
A typical QSAR study would involve:
Data Set Generation: Synthesizing a library of analogues with systematic variations in the chlorophenoxy and benzohydrazide moieties.
Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each analogue, including electronic, steric, and lipophilic properties.
Model Building: Employing statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the descriptors with the observed biological activity.
Model Validation: Rigorously validating the model to ensure its predictive power.
In addition to QSAR, in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be used to predict the pharmacokinetic and toxicological properties of new designs before they are synthesized, thus saving time and resources. nih.govresearchgate.netijprajournal.comnih.gov
Table 2: Hypothetical Data for a QSAR Study of Chlorophenoxybenzohydrazide Analogues
| Compound | R1-substituent | R2-substituent | LogP | Dipole Moment | Biological Activity (IC50, µM) |
| 1 | 2-Cl | H | 3.5 | 2.1 | 15.2 |
| 2 | 3-Cl | H | 3.6 | 2.5 | 12.8 |
| 3 | 4-Cl | H | 3.6 | 2.9 | 10.5 |
| 4 | 2-Cl | 4-NO2 | 3.8 | 4.5 | 5.1 |
| 5 | 2-Cl | 4-OCH3 | 3.4 | 1.8 | 20.3 |
Potential for Further Diversification and Application in Chemical Biology Tools
The modular nature of this compound makes it an attractive scaffold for the development of chemical biology tools. plos.org These are small molecules designed to study and manipulate biological systems. The hydrazide moiety, in particular, is a versatile functional group for bioconjugation, as it can react with aldehydes and ketones to form stable hydrazone linkages. uci.edursc.orgnih.gov
Future research in this area could focus on:
Fluorescent Probes: Attaching a fluorescent dye to the molecule could allow for the visualization of its interactions with biological targets in living cells. rsc.org
Photoaffinity Probes: Incorporating a photoactivatable group, such as a diazirine or an azide (B81097), would enable the covalent labeling of binding partners upon UV irradiation, facilitating their identification. ethz.ch
Click Chemistry Handles: The introduction of an azide or alkyne group would allow for the use of "click" chemistry to attach a wide variety of reporter tags, such as biotin (B1667282) or affinity resins.
Fluorogenic Probes: Designing derivatives where the fluorescence is "turned on" upon binding to a specific target or upon a specific chemical reaction would enable wash-free imaging experiments. semanticscholar.org
By leveraging these strategies, the this compound scaffold could be transformed from a simple organic molecule into a sophisticated tool for dissecting complex biological processes. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
